
Pyributicarb 10 microg/mL in Cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyributicarb is a chemical compound used primarily as a reference material in various analytical applications. It is often prepared in a solution with cyclohexane at a concentration of 10 micrograms per milliliter. This compound is known for its high purity and stability, making it suitable for use in high-performance liquid chromatography (HPLC) and other analytical techniques .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyributicarb involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure high yield and purity. The exact synthetic route can vary depending on the desired purity and application of the compound .
Industrial Production Methods: In industrial settings, pyributicarb is produced using large-scale chemical reactors that allow for precise control of reaction conditions. The process often involves multiple purification steps, including crystallization and chromatography, to achieve the desired level of purity. The final product is then dissolved in cyclohexane to create a standard solution with a concentration of 10 micrograms per milliliter .
Análisis De Reacciones Químicas
Types of Reactions: Pyributicarb undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields .
Common Reagents and Conditions: Common reagents used in the reactions involving pyributicarb include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed: The major products formed from the reactions of pyributicarb depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions can yield deoxygenated compounds.
Aplicaciones Científicas De Investigación
Pyributicarb is widely used in scientific research due to its high purity and stability. In chemistry, it serves as a reference material for calibrating analytical instruments like HPLC and gas chromatography (GC). In biology and medicine, pyributicarb is used in studies involving enzyme inhibition and drug metabolism. Its stability in cyclohexane makes it suitable for long-term storage and use in various experimental setups .
Mecanismo De Acción
The mechanism of action of pyributicarb involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific application and experimental conditions .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to pyributicarb include other carbamate derivatives and reference materials used in analytical chemistry. Examples include carbaryl, propoxur, and aldicarb. These compounds share similar chemical structures and properties but differ in their specific applications and reactivity .
Uniqueness: Pyributicarb stands out due to its high purity and stability in cyclohexane, making it particularly suitable for use in HPLC and GC. Its versatility in undergoing various chemical reactions also enhances its applicability in different fields of research .
Propiedades
Fórmula molecular |
C18H22N2O2S |
|---|---|
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
O-(3-tert-butylphenyl) N-[(6-methoxypyridin-2-yl)methyl]carbamothioate |
InChI |
InChI=1S/C18H22N2O2S/c1-18(2,3)13-7-5-9-15(11-13)22-17(23)19-12-14-8-6-10-16(20-14)21-4/h5-11H,12H2,1-4H3,(H,19,23) |
Clave InChI |
DKZJUGVAHNJFMU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC=C1)OC(=S)NCC2=NC(=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


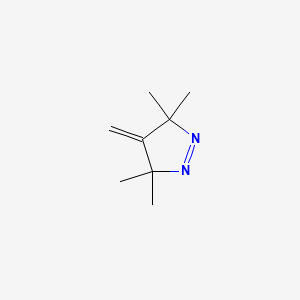
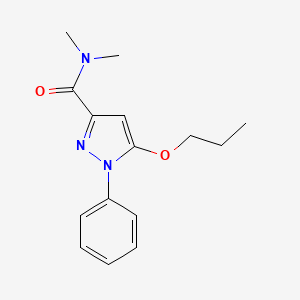
![dipotassium;(2R,3S,4R,5R)-4-hydroxy-5-[5-[hydroxy(phosphonooxy)phosphoryl]oxy-2,4-dioxopyrimidin-1-yl]-2-(oxidomethyl)oxolan-3-olate;trihydrate](/img/structure/B13802268.png)
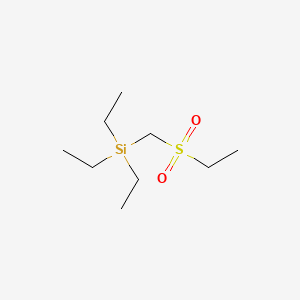

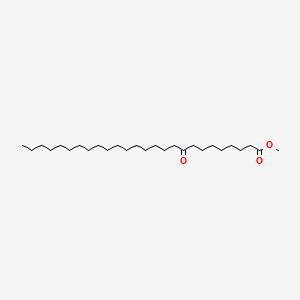
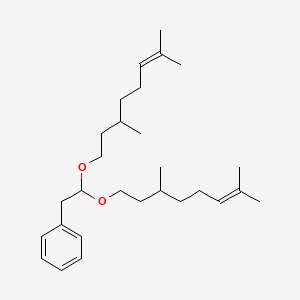
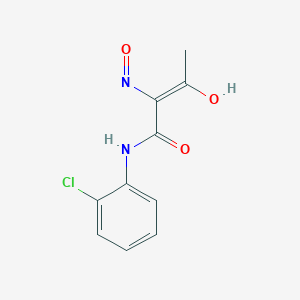
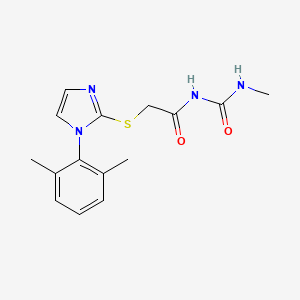
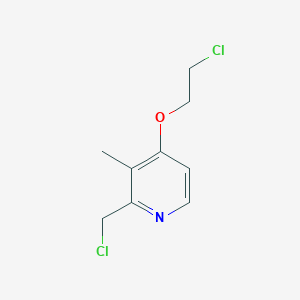
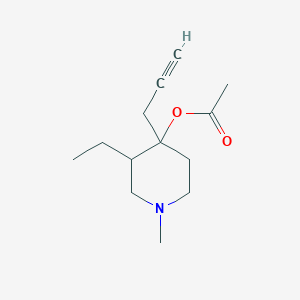
![3-Oxabicyclo[3.2.0]heptane-2-carboxylicacid,methylester,(1S,2S,5R)-(9CI)](/img/structure/B13802324.png)
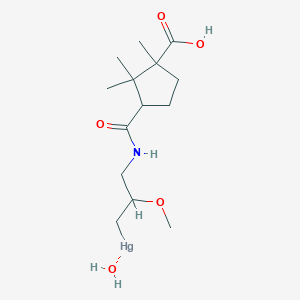
![N-[(4-chlorophenyl)methyl]-5-hydroxy-4-oxochromene-2-carboxamide](/img/structure/B13802329.png)
